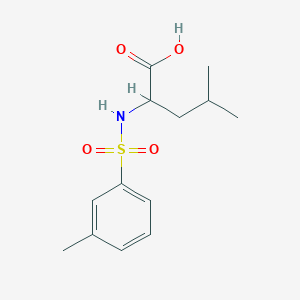
(m-Tolylsulfonyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of (m-Tolylsulfonyl)leucine is the mammalian target of rapamycin complex 1 (mTORC1) . mTORC1 is a well-conserved negative regulator of autophagy and a central regulator of cell growth . It plays a key role in coordinating the balance between cell growth and catabolism in response to nutritional status and a variety of stress signals .
Mode of Action
This compound interacts with its targets through a process known as acetylation . Acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This process bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the mTORC1 signaling pathway . Leucine regulates autophagy via acetylation of the mTORC1 component raptor, with consequent activation of mTORC1 . This leads to the activation of downstream effectors of mTORC1, such as p70 ribosomal S6 kinase 1 (p70S6K), a key mediator of the protein synthesis cascade .
Pharmacokinetics
The pharmacokinetics of this compound involve its uptake and distribution via MCT1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of this compound .
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of cell growth and metabolism. It promotes M2 polarization through the mTORC1/LXRα/Arg1 signaling pathway, which contributes to the resolution of inflammation and the repair of damaged tissues .
Action Environment
The action of this compound can be influenced by environmental factors such as nutrient availability. For instance, nutrient starvation induces autophagy in eukaryotic cells through inhibition of mTORC1 . Therefore, the availability of nutrients can influence the efficacy and stability of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (m-Tolylsulfonyl)leucine typically involves the reaction of leucine with a tolylsulfonyl chloride in the presence of a base. The reaction proceeds as follows:
- Leucine is dissolved in an appropriate solvent, such as dichloromethane.
- A base, such as triethylamine, is added to the solution to deprotonate the amino group of leucine.
- Tolylsulfonyl chloride is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at room temperature or slightly elevated temperatures until completion.
- The product is isolated by filtration, washed, and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: (m-Tolylsulfonyl)leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxides or other reduced forms.
Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(m-Tolylsulfonyl)leucine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways involving leucine.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of leucine metabolism and related disorders.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
(p-Tolylsulfonyl)leucine: Similar structure but with the sulfonyl group attached to the para position of the tolyl ring.
(o-Tolylsulfonyl)leucine: Similar structure but with the sulfonyl group attached to the ortho position of the tolyl ring.
Sulfonyl-leucine derivatives: Various derivatives with different substituents on the sulfonyl group.
Uniqueness: (m-Tolylsulfonyl)leucine is unique due to the specific positioning of the sulfonyl group on the meta position of the tolyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct chemical and biological properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
4-methyl-2-[(3-methylphenyl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)7-12(13(15)16)14-19(17,18)11-6-4-5-10(3)8-11/h4-6,8-9,12,14H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBVUJXATNLPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
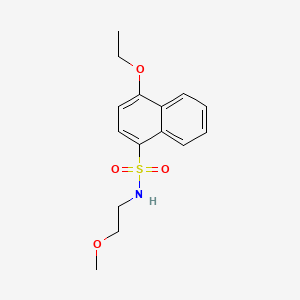
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
![ethyl 4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)
![N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)
![6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2761069.png)
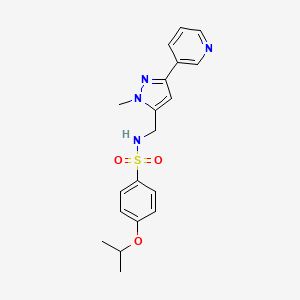
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)
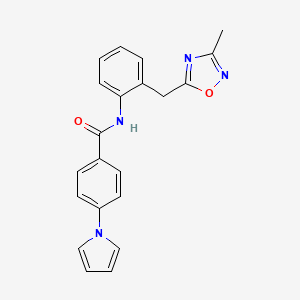
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)
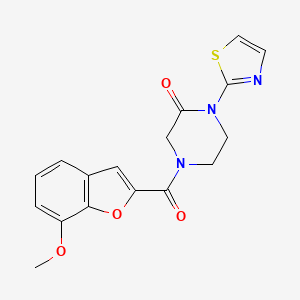
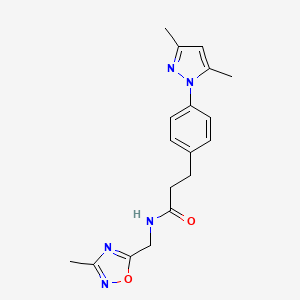
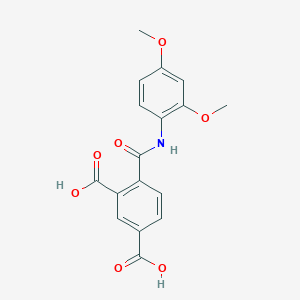
![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)
